molecular formula C8H7BrClNO2 B1381574 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid CAS No. 1781220-56-1

5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid

Cat. No.: B1381574
CAS No.: 1781220-56-1
M. Wt: 264.5 g/mol
InChI Key: LUYQHVRACIFPCL-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C8H7BrClNO2. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring, along with a carboxylic acid functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid typically involves the halogenation of a pyridine derivative. One common method is the bromination and chlorination of 4,6-dimethylpyridine-3-carboxylic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature conditions to achieve selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms can form halogen bonds, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-4,6-dimethylpyridine: Similar structure with an amino group instead of a carboxylic acid group.

    5-Bromo-2-chloro-4-methylpyrimidine: Similar halogenation pattern but with a pyrimidine ring instead of a pyridine ring.

    5-Bromo-4,6-dimethylpyridin-2-amine: Similar structure with an amine group instead of a carboxylic acid group.

Uniqueness

5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with the carboxylic acid functional group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

5-bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYQHVRACIFPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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